Hydroxyethylthiomethacrylate

Description

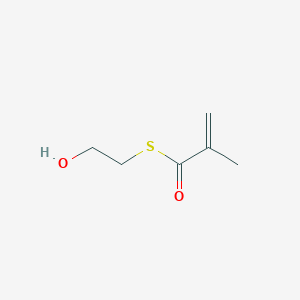

Structure

3D Structure

Properties

CAS No. |

169682-76-2 |

|---|---|

Molecular Formula |

C6H10O2S |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

S-(2-hydroxyethyl) 2-methylprop-2-enethioate |

InChI |

InChI=1S/C6H10O2S/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3 |

InChI Key |

JOSPATDJXGYHCF-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)SCCO |

Canonical SMILES |

CC(=C)C(=O)SCCO |

Other CAS No. |

169682-76-2 |

Synonyms |

HETMA hydroxyethylthiomethacrylate thiomethacrylic acid S-(2-hydroxyethyl) este |

Origin of Product |

United States |

Synthetic Strategies and Reaction Pathways for Hydroxyethylthiomethacrylate

Methodologies for Thiol-Ene Addition in Methacrylate (B99206) Synthesis

The thiol-ene reaction, a prominent example of click chemistry, offers an efficient pathway for the synthesis of thioether-containing methacrylates. This reaction typically proceeds via a radical-mediated or a base-catalyzed Michael addition mechanism.

In the context of methacrylate synthesis, the thiol-ene reaction involves the addition of a thiol to the double bond of a methacrylate monomer. This approach is valued for its high efficiency and chemoselectivity. rsc.org For instance, the enhanced reactivity of a thiol towards an acrylate (B77674) over a methacrylate can be exploited to achieve selective reactions in a one-pot synthesis of segmented copolymers. rsc.org

The base-catalyzed thiol-Michael addition is another powerful tool for the synthesis of thioether-containing polymers. This reaction is used to create hydrogels with tunable properties for applications such as 3D cell culture. nih.gov The mechanism involves the generation of a thiolate anion, which then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of the methacrylate. wikipedia.org

A general representation of the thiol-Michael addition to a methacrylate is shown below:

Initiation: A base removes a proton from the thiol (R-SH) to form a thiolate anion (R-S⁻).

Propagation: The thiolate anion attacks the β-carbon of the methacrylate double bond, forming a carbanion intermediate. This is followed by protonation of the carbanion to yield the final thioether product. wikipedia.org

This methodology has been successfully employed in the synthesis of various functional polymers. core.ac.ukresearchgate.net

Alternative Synthetic Routes to Thioester and Thioether Methacrylates

Beyond the classic thiol-ene addition, other synthetic strategies are available for the preparation of thioester and thioether methacrylates, including HETMA.

One direct and common method for synthesizing HETMA, a thioester, is the reaction of methacryloyl chloride with 2-mercaptoethanol (B42355) . dovepress.com This is a classic esterification reaction where the thiol group of 2-mercaptoethanol attacks the electrophilic carbonyl carbon of methacryloyl chloride, leading to the formation of the thioester bond and elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the HCl byproduct. dovepress.com

A detailed procedure for a similar synthesis, the preparation of 2-((3-(tert-Butoxy)-3-Oxopropyl)thio)ethyl Methacrylate, involves dissolving the reactants and a base in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) and carrying out the reaction at a controlled temperature, often starting at 0°C and then proceeding at room temperature. dovepress.com

Another potential route is the esterification of thiomethacrylic acid with ethylene (B1197577) glycol . While less commonly cited for HETMA itself, the esterification of carboxylic acids or their derivatives is a fundamental organic reaction. wikipedia.org In this hypothetical route, the hydroxyl group of ethylene glycol would react with the carboxyl group of thiomethacrylic acid, likely under acidic catalysis, to form the thioester.

Furthermore, the synthesis of thioether-containing methacrylates can be achieved through the reaction of a functionalized thiol with a methacrylate-containing molecule. For example, hydroxyl-terminated polyisobutylene (B167198) has been reacted with acid halides to produce telechelic macromers, demonstrating the versatility of these reactions. core.ac.uk

The following table summarizes some of the key synthetic approaches for thioester and thioether methacrylates:

| Synthetic Route | Reactants | Product Type | Key Features | Reference |

| Thiol-Ene (Michael Addition) | Thiol, Methacrylate | Thioether | High efficiency, chemoselective, base or radical catalyzed. | rsc.orgnih.gov |

| Thioesterification | Methacryloyl Chloride, Thiol (e.g., 2-Mercaptoethanol) | Thioester | Direct, common method, requires a base to neutralize HCl. | dovepress.com |

| Esterification | Thiomethacrylic Acid, Alcohol (e.g., Ethylene Glycol) | Thioester | Fundamental reaction, typically acid-catalyzed. | wikipedia.org |

Investigation of Reaction Mechanisms in HETMA Formation

The formation of HETMA and related compounds is governed by well-established organic reaction mechanisms. Understanding these mechanisms is essential for optimizing reaction conditions and controlling product formation.

Mechanistic Studies of Esterification and Thiolation Reactions

The synthesis of HETMA via the reaction of methacryloyl chloride and 2-mercaptoethanol follows a nucleophilic acyl substitution mechanism. The key steps are:

Nucleophilic Attack: The sulfur atom of the thiol group in 2-mercaptoethanol, being a soft nucleophile, attacks the electrophilic carbonyl carbon of methacryloyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Deprotonation: A base, such as triethylamine, removes the proton from the sulfur atom to yield the final thioester product and triethylammonium (B8662869) chloride.

In the case of the thiol-Michael addition , the mechanism involves the conjugate addition of a nucleophilic thiol to an α,β-unsaturated carbonyl compound. wikipedia.org The reaction is typically initiated by a base that deprotonates the thiol to form a more potent nucleophile, the thiolate anion. This anion then adds to the β-carbon of the methacrylate, and the resulting enolate is protonated to give the final product.

Mechanistic studies on the formation of thioester derivatives are an active area of research, with various catalytic systems being developed to achieve mild and efficient transformations. researchgate.netacs.org

Stereochemical Considerations in Synthetic Pathways

Stereochemistry can play a significant role in the synthesis and properties of chiral molecules. While HETMA itself is not chiral, the principles of stereoselective synthesis are relevant when considering reactions involving prochiral centers or the synthesis of more complex, chiral thio-methacrylates.

In the context of the thiol-Michael addition , if the α- or β-carbon of the methacrylate or the thiol reactant is chiral, the reaction can lead to the formation of diastereomers. The stereochemical outcome can be influenced by the choice of catalyst, solvent, and reaction temperature. For example, stereoselective thiol-Michael/aldol tandem reactions have been developed to control the formation of specific stereoisomers. acs.org In such reactions, the use of a lithium cation as the counterion for the thiolate has been shown to provide the best results in terms of stereoselectivity. acs.org

The development of stereoselective synthetic methods for related compounds, such as 3-substituted 2-thiomethylpropionic acids, has been a subject of interest, often employing chiral auxiliaries to direct the stereochemical course of the reaction. google.com While specific stereochemical studies on the synthesis of HETMA are not extensively reported, the general principles of asymmetric synthesis would apply if chiral starting materials or catalysts were used. rsc.org The inherent reactivity and selectivity of different reaction pathways, along with precise stereocontrol, are critical factors in designing synthetic routes for stereochemically pure molecules.

Polymerization Mechanisms and Kinetic Investigations of Hydroxyethylthiomethacrylate Systems

Free-Radical Polymerization Kinetics of Hydroxyethylthiomethacrylate

The polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA), a structurally similar and widely studied monomer, provides a foundational understanding of the kinetic behaviors applicable to this compound (HETMA). The free-radical polymerization process is characterized by three main stages: initiation, propagation, and termination. mdpi.com Initially, the process is under chemical control, but as polymerization proceeds, diffusion-controlled phenomena become increasingly significant. mdpi.com

The choice of initiator system plays a critical role in the kinetics of methacrylate polymerization. Redox initiation systems, such as benzoyl peroxide (BPO) paired with a substituted amine or ascorbic acid, are commonly employed. researchgate.net The use of an amine accelerator with BPO typically leads to a highly exothermic and rapid polymerization. researchgate.net In contrast, an ascorbic acid/BPO system results in a slower polymerization rate. researchgate.net This difference in reaction speed highlights the ability to tune the polymerization kinetics by selecting an appropriate initiator and accelerator combination.

The concentration of the initiator also directly influences the reaction rate and the properties of the resulting polymer. For instance, in the polymerization of 2-(hydroxyethyl)methacrylate, a narrow range of initiator concentrations was found to be crucial for obtaining smooth polymer films. researchgate.net The rate of initiation, which is the rate-limiting step in many free-radical polymerizations, is dependent on the decomposition rate constant of the initiator and its concentration. youtube.comyoutube.com

Rp = kp[M]{φIa(1 - 10-ε[In]d)/kt}1/2

Where:

kp is the rate constant of propagation

kt is the rate constant of termination

[M] is the monomer concentration

Ia is the intensity of the incident light

ε is the molar extinction coefficient of the photoinitiator

[In] is the concentration of the photoinitiator

d is the thickness of the sample

This equation underscores the direct relationship between the initiator concentration and the polymerization rate.

Temperature is a critical parameter that significantly affects the rate and efficiency of polymerization reactions. ajpojournals.org Generally, an increase in temperature leads to a more rapid polymerization due to increased kinetic energy, which accelerates the decomposition of the initiator and the propagation of the polymer chains. tue.nlajpojournals.org However, excessively high temperatures can lead to adverse effects such as thermal degradation of the polymer or an increase in side reactions. ajpojournals.org Conversely, lower temperatures slow down the polymerization process, which can allow for better control over the molecular weight and structure of the polymer. ajpojournals.org

For dimethacrylates, a class of monomers related to HETMA, the polymerization rate has been observed to increase with temperature up to a certain point (e.g., 160°C), after which depropagation becomes dominant, causing the rate to decrease. tue.nl This behavior indicates an optimal temperature range for maximizing the polymerization rate. In some cases, particularly with diacrylates, the rate of polymerization can even decrease with increasing temperature within a specific range, a phenomenon attributed to the suppression of autoacceleration by chain transfer. tue.nl

The effect of temperature on the kinetic parameters can be quantified. For example, in the polymerization of HEMA, as the temperature increases, the reaction-diffusion parameter decreases, while the parameter Ap (related to propagation) increases. mdpi.com This suggests that higher temperatures lead to greater mobility of monomer molecules, and diffusion-controlled effects on propagation become significant at higher conversions. mdpi.com

Table 1: Effect of Temperature on HEMA Polymerization Kinetic Parameters mdpi.com

| Temperature (°C) | Ap | Vf,cp | At | Vf,ct | R |

| 52 | 0.0025 | 0.03 | 0.001 | 0.02 | 0.0001 |

| 60 | 0.0035 | 0.03 | 0.001 | 0.02 | 0.00008 |

| 72 | 0.005 | 0.03 | 0.001 | 0.02 | 0.00006 |

| 82 | 0.007 | 0.03 | 0.001 | 0.02 | 0.00005 |

In bulk and solution polymerization, the kinetics are significantly influenced by diffusion-controlled phenomena, especially as the monomer conversion increases. mdpi.comresearchgate.net At the beginning of the polymerization, the system is typically under chemical control. mdpi.com However, as the polymer concentration rises, the viscosity of the medium increases, which hinders the mobility of the macroradicals.

This leads to a decrease in the termination rate constant (kt), as the large polymer chains find it difficult to diffuse and encounter each other for termination. researchgate.net This phenomenon, known as the gel effect or Trommsdorff-Norrish effect, results in a significant autoacceleration of the polymerization rate. mdpi.comresearchgate.net

The termination reaction itself can be controlled by different diffusion mechanisms. Translational diffusion of the macroradicals is dominant at lower viscosities, while at higher conversions, a "reaction diffusion" mechanism, where the radical end moves as a result of the propagation reaction, can become the rate-determining step for termination. mdpi.com

Copolymerization Behavior of this compound

Copolymerization is a process where two or more different monomers are polymerized together to form a copolymer. This technique is crucial for tailoring the properties of the final polymer material.

The composition and microstructure of a copolymer are determined by the reactivity ratios of the comonomers. The reactivity ratio for a monomer (e.g., r1) is the ratio of the rate constant for the addition of the same monomer to a growing chain (k11) to the rate constant for the addition of the other monomer (k12). youtube.com

r1 = k11 / k12 r2 = k22 / k21

The values of the reactivity ratios indicate the preference of a growing polymer chain ending in one monomer to react with the same monomer or the other comonomer. youtube.com For instance, if r1 > 1, the growing chain preferentially adds monomer 1. If r1 < 1, it prefers to add monomer 2. If r1 = 1, both monomers add at the same rate. If r1 ≈ 0, the monomer does not readily homopolymerize.

The copolymer equation relates the composition of the copolymer being formed to the composition of the monomer feed and the reactivity ratios youtube.com:

F1 / F2 = ([M1]/[M2]) * (r1[M1] + [M2]) / ([M1] + r2[M2])

Where:

F1 and F2 are the mole fractions of monomers 1 and 2 in the copolymer.

[M1] and [M2] are the molar concentrations of monomers 1 and 2 in the feed.

r1 and r2 are the reactivity ratios.

Experimental determination of reactivity ratios is essential for predicting and controlling copolymer composition. This is often done by carrying out copolymerizations to low conversions for various monomer feed ratios and then analyzing the resulting copolymer composition. nih.gov

For example, in the copolymerization of hydroxyethyl (B10761427) acrylate (B77674) (HEA) and methyl methacrylate (MMA), the reactivity ratios were found to be temperature-dependent. ccspublishing.org.cn

Table 2: Reactivity Ratios for HEA (M1) and MMA (M2) Copolymerization at Different Temperatures ccspublishing.org.cn

| Temperature (°C) | r1 (HEA) | r2 (MMA) |

| 60 | 0.328 | 1.781 |

| 80 | 0.375 | 1.709 |

| 100 | 0.406 | 1.654 |

| 120 | 0.439 | 1.540 |

| 140 | 0.455 | 1.400 |

The sequence distribution of monomer units along a copolymer chain, known as the copolymer microstructure, is a critical factor influencing the polymer's properties. researchgate.net The reactivity ratios are fundamental in determining this microstructure.

Alternating Copolymers (r1 ≈ 0, r2 ≈ 0): Each monomer preferentially reacts with the other, leading to a ...-M1-M2-M1-M2-... sequence.

Statistical or Random Copolymers (r1r2 ≈ 1): The monomers are incorporated into the chain in a random fashion, governed by their relative concentrations and reactivities.

Block Copolymers (r1 > 1, r2 > 1): Long sequences of one monomer are followed by long sequences of the other, leading to a ...-M1-M1-M1-M2-M2-M2-... structure.

Ideal Copolymerization (r1 = r2 = 1): The arrangement of monomer units is completely random, and the copolymer composition is the same as the feed composition.

The microstructure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), which can provide information about the sequence of monomer units. researchgate.net From the reactivity ratios, one can calculate the mean sequence lengths of the monomer units, which gives a quantitative measure of the blockiness or randomness of the copolymer. researchgate.net For instance, the run number, which describes the number of monomer sequences in a given number of monomer units, can also be used to characterize the microstructure. researchgate.net

Advanced Polymerization Techniques for HETMA

The synthesis of polymers with well-defined characteristics, such as controlled molecular weight, narrow molecular weight distribution (low dispersity), and complex architectures, has been a significant area of focus in polymer chemistry. For sulfur-containing monomers like this compound (HETMA), advanced polymerization techniques are crucial for creating tailored materials for various applications.

Controlled/Living Radical Polymerization of this compound

Controlled/living radical polymerization (CLRP) techniques have revolutionized the synthesis of polymers by providing a means to control the polymerization process with a high degree of precision. researchgate.netresearchgate.net These methods are characterized by a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. researchgate.net This control allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and the ability to form complex macromolecular architectures. researchgate.netresearchgate.net Several CLRP methods have been successfully employed for the polymerization of functional methacrylates, and these are applicable to HETMA.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CLRP method that can be used with a wide range of monomers and solvents. researchgate.net It employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. researchgate.net The choice of CTA is critical and depends on the monomer being polymerized. For HETMA, a trithiocarbonate (B1256668) or a dithiobenzoate-based CTA would be suitable. The polymerization of HETMA via RAFT would proceed in a controlled manner, allowing for the synthesis of poly(HETMA) with predictable molecular weights and narrow molecular weight distributions (Đ < 1.5). nih.govyoutube.com Kinetic studies of such a system would be expected to show a linear increase in molecular weight with monomer conversion and a first-order kinetic plot, which are characteristic features of a controlled polymerization. nih.govyoutube.com

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CLRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to establish the equilibrium between active and dormant species. nih.gov The polymerization of HETMA via ATRP would involve a monomer, an initiator with a transferable halogen atom (e.g., ethyl α-bromoisobutyrate), and a catalyst/ligand system (e.g., CuBr/2,2'-bipyridine). This method has been successfully used for the polymerization of the analogous monomer, 2-hydroxyethyl methacrylate (HEMA), demonstrating its applicability to functional methacrylates. netzsch.com For HETMA, similar success in achieving well-defined polymers can be anticipated, with control over molecular weight and low dispersity. nih.govnetzsch.com

The table below summarizes typical conditions for the controlled radical polymerization of a functional methacrylate like HETMA.

| Polymerization Technique | Initiator | Chain Transfer/Catalyst System | Solvent | Temperature (°C) | Expected Dispersity (Đ) |

| RAFT | AIBN (Azobisisobutyronitrile) | Trithiocarbonate CTA | Dioxane, DMF | 60-80 | < 1.5 |

| ATRP | Ethyl α-bromoisobutyrate | CuBr/PMDETA | Methanol, DMF | 25-90 | < 1.3 |

Synthesis of Defined Macromolecular Architectures Incorporating HETMA

The "living" nature of CLRP techniques allows for the synthesis of polymers with complex and well-defined macromolecular architectures. mdpi.comippi.ac.irmpg.de This is achieved by sequential monomer addition or by using multifunctional initiators or chain transfer agents.

Block copolymers are comprised of two or more distinct polymer chains linked together. researchgate.net The synthesis of HETMA-containing block copolymers can be readily achieved using CLRP methods. nih.govfrontiersin.orgresearchgate.net For instance, a first block of a different monomer (e.g., styrene (B11656) or methyl methacrylate) can be polymerized, and once this monomer is consumed, HETMA can be added to the reaction mixture to grow the second block from the "living" chain ends of the first block. nih.gov This sequential addition strategy allows for the creation of diblock, triblock, and even multiblock copolymers with precise block lengths and low dispersity. researchgate.net

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. nih.gov There are three main strategies for synthesizing graft copolymers containing HETMA:

"Grafting-through": A HETMA-containing macromonomer is first synthesized and then copolymerized with another monomer to form the graft copolymer.

"Grafting-from": A polymer backbone with initiating sites is used to initiate the polymerization of HETMA, growing the grafts from the backbone.

"Grafting-to": A polymer backbone with functional groups is reacted with pre-made, end-functionalized poly(HETMA) chains.

ATRP and RAFT are particularly well-suited for the "grafting-from" approach, which often provides the best control over the graft density and side-chain length. netzsch.com

Star polymers consist of multiple polymer arms radiating from a central core. These architectures can be synthesized using a "core-first" or an "arm-first" approach. In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. For HETMA, a multifunctional initiator with, for example, 3, 4, or 6 initiating sites could be used in an ATRP or RAFT polymerization to generate star polymers with a corresponding number of poly(HETMA) arms. The "arm-first" approach involves synthesizing linear poly(HETMA) arms with a reactive end-group, which are then attached to a multifunctional core molecule. The table below illustrates the different approaches to synthesizing HETMA-based macromolecular architectures.

| Architecture | Synthetic Strategy | Description |

| Block Copolymer | Sequential Monomer Addition | Polymerization of a first monomer followed by the addition and polymerization of HETMA. |

| Graft Copolymer | "Grafting-from" | A polymer backbone with initiating sites is used to grow poly(HETMA) side chains. |

| Star Polymer | "Core-first" | A multifunctional initiator is used to simultaneously grow multiple poly(HETMA) arms. |

In-situ Polymerization Studies using Advanced Calorimetry

The in-situ monitoring of polymerization reactions provides valuable real-time data on reaction kinetics and thermodynamics. Advanced calorimetric techniques are particularly powerful for this purpose as polymerization is generally an exothermic process.

Photo-Differential Scanning Calorimetry (Photo-DSC): This technique is ideal for studying photo-initiated polymerizations. researchgate.netnetzsch.comnih.gov In a Photo-DSC experiment, a sample containing the monomer (HETMA), a photoinitiator, and any other components is irradiated with UV light of a specific intensity and wavelength inside the DSC cell. netzsch.com The instrument measures the heat flow as a function of time, which is directly proportional to the rate of polymerization. nih.gov From the resulting thermogram, several kinetic parameters can be determined, including the total enthalpy of polymerization, the rate of polymerization, and the monomer conversion as a function of time. This allows for a detailed investigation of the influence of factors such as initiator concentration, light intensity, and temperature on the polymerization of HETMA.

Isothermal Titration Calorimetry (ITC): While traditionally used to study binding interactions, ITC can also be adapted to monitor the heat changes during a chemical reaction, including polymerization. researchgate.netyoutube.comnih.govnih.gov In a hypothetical ITC experiment to study HETMA polymerization, the reaction could be initiated in the sample cell, and the heat evolved over time would be measured under isothermal conditions. This would provide a direct measure of the reaction rate. ITC's high sensitivity allows for the detection of very small heat changes, making it suitable for studying the initial stages of polymerization or for systems with slow reaction rates. By analyzing the heat flow data, one can obtain fundamental thermodynamic and kinetic information about the polymerization process. nih.gov

The table below outlines the type of information that can be obtained from these advanced calorimetric techniques for the study of HETMA polymerization.

| Calorimetric Technique | Principle | Information Obtained for HETMA Polymerization |

| Photo-DSC | Measures heat flow during UV-initiated polymerization. | Reaction enthalpy, rate of polymerization, monomer conversion vs. time, effect of light intensity and initiator concentration. |

| Isothermal Titration Calorimetry (ITC) | Measures heat evolved or absorbed during a reaction at constant temperature. | Reaction kinetics, thermodynamic parameters (enthalpy), potential for studying initiation and propagation steps separately. |

Differential Scanning Calorimetry (DSC) in Polymerization Studies

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique extensively utilized for investigating the polymerization kinetics of various monomers, including those in the methacrylate family. nmt.edutainstruments.com This method measures the difference in heat flow between a sample and a reference as a function of temperature or time, providing critical insights into the energetic changes that accompany a chemical reaction like polymerization. hu-berlin.deyoutube.com The polymerization of vinyl groups, such as the methacrylate group in this compound (HETMA), is an exothermic process, meaning it releases heat. DSC instruments precisely measure this heat release, which is directly proportional to the rate of the polymerization reaction. mdpi.commpg.de

One of the primary advantages of DSC is its ability to provide real-time and continuous information about the polymerization process. mdpi.com This allows for a detailed analysis of the reaction kinetics from initiation through to completion. The data obtained from DSC can be used to determine key kinetic parameters, including the total enthalpy of polymerization (ΔH_p), the rate of polymerization (R_p), the reaction order (n), and the activation energy (E_a). nmt.edutainstruments.com These parameters are fundamental to understanding and controlling the polymerization process.

DSC can be operated in two primary modes for kinetic studies: isothermal and non-isothermal (dynamic).

Isothermal DSC: In this mode, the sample is rapidly heated to a specific temperature, which is then held constant throughout the polymerization reaction. The heat flow is measured as a function of time. nmt.edu This method is particularly useful for studying the effect of temperature on the polymerization rate and for determining the reaction order. By conducting experiments at several different isothermal temperatures, the activation energy of the polymerization can be calculated. nmt.edu

Non-isothermal DSC: In this mode, the sample is heated at a constant rate over a range of temperatures. The resulting thermogram shows the heat flow as a function of temperature. This method is often used to quickly determine the temperature range over which polymerization occurs and to calculate the total enthalpy of the reaction. tainstruments.com

Detailed Research Findings

The degree of conversion (α), which represents the fraction of monomer that has polymerized, can be calculated at any given time (t) by dividing the partial heat of reaction at that time (ΔH_t) by the total heat of reaction (ΔH_p):

α = ΔH_t / ΔH_p

The rate of polymerization (R_p) is directly proportional to the heat flow (dH/dt). By analyzing the shape of the heat flow curve, insights into the reaction mechanism can be gained. For example, in many free-radical polymerizations, the rate increases initially (autoacceleration or the gel effect) before decreasing as the monomer is consumed and diffusion becomes limited.

The influence of various factors on the polymerization kinetics can be systematically investigated using DSC. For example, in photo-DSC studies of acrylate systems, increasing the UV light intensity leads to a higher peak exotherm and a shorter time to reach the peak, indicating a faster polymerization rate. mdpi.com

Illustrative Data Tables

The following data tables are illustrative examples based on typical findings for methacrylate polymerization studied by DSC. They demonstrate the type of data that would be generated in a kinetic investigation of HETMA.

Table 1: Isothermal Polymerization of a Model Methacrylate System at Different Temperatures

| Isothermal Temperature (°C) | Time to Peak Exotherm (s) | Peak Heat Flow (mW/mg) | Total Enthalpy of Polymerization (J/g) |

| 60 | 180 | 1.2 | 250 |

| 70 | 110 | 2.5 | 255 |

| 80 | 65 | 4.8 | 252 |

Table 2: Kinetic Parameters for Photopolymerization of a Model Methacrylate System at Different UV Intensities

| UV Intensity (mW/cm²) | Rate of Polymerization (mol L⁻¹ s⁻¹) | Degree of Conversion (%) |

| 10 | 0.05 | 85 |

| 20 | 0.12 | 88 |

| 30 | 0.25 | 87 |

Advanced Spectroscopic and Analytical Characterization Methodologies for Hydroxyethylthiomethacrylate and Its Derivatives

Elemental and Compositional Analysis Techniques

Elemental and compositional analysis techniques are vital for verifying the elemental makeup of HETMA-based materials, quantifying constituent elements, and mapping their distribution within a sample matrix.

Auger Electron Spectroscopy (AES) for Surface and Depth Profiling

Auger Electron Spectroscopy (AES) is a premier surface-sensitive technique used to determine the elemental composition of the top few nanometers of a material. phi.comwikipedia.orgeag.com The process involves bombarding the sample surface with a focused electron beam, which causes the emission of "Auger electrons" with kinetic energies characteristic of the elements present. eag.com This specificity allows for precise elemental identification and quantification. phi.com AES is particularly valuable for applications where surface chemistry dictates material performance, such as in adhesion, corrosion, and thin-film coatings. phi.com

A key advantage of AES is its capability for depth profiling. rockymountainlabs.com By combining AES with ion sputtering, which systematically removes surface layers, it is possible to analyze the elemental composition as a function of depth. ulvac-phi.comcityu.edu.hk This provides a detailed compositional map of thin-film structures and interfaces. ulvac-phi.com

In the context of HETMA, AES has been effectively used to provide quantitative measurements of its distribution in complex biological systems. For instance, in a study investigating dentin adhesive systems, HETMA was used as a sulfur-substituted, traceable analog of 2-hydroxyethylmethacrylate (HEMA). nih.gov Researchers utilized AES to quantitatively measure the penetration and distribution of the monomer within the conditioned dentin substrate, demonstrating the technique's power in a correlative fashion with other microscopy methods to elucidate the adhesive interface. nih.gov

Table 1: Summary of Auger Electron Spectroscopy (AES) for HETMA Analysis

| Parameter | Description | Relevance to HETMA |

|---|---|---|

| Technique Principle | Analysis of Auger electrons emitted from a surface under electron beam bombardment. eag.com | Provides elemental identification (especially for sulfur) on the sample surface. |

| Analysis Depth | Highly surface-sensitive, typically 3-10 nm. eag.com | Ideal for studying surface properties of HETMA-based polymers and coatings. |

| Spatial Resolution | High lateral resolution, as small as 8-20 nm. phi.comeag.com | Allows for the analysis of small features and compositional variations on the surface. |

| Key Application | Quantitative surface analysis and depth profiling. rockymountainlabs.comcityu.edu.hk | Used to quantify the concentration of HETMA at surfaces and its penetration depth into substrates like dentin. nih.gov |

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often integrated with scanning electron microscopes (SEM) and transmission electron microscopes (TEM). bruker.com The technique works by detecting characteristic X-rays emitted from a sample when it is bombarded by the microscope's electron beam. bruker.com Because the energy of these X-rays is unique to each element, EDS can identify the elemental composition of the sample. wikipedia.org

A primary application of EDS is elemental mapping, which provides a visual representation of the spatial distribution of elements within the sample. bruker.com This is particularly useful for analyzing the homogeneity of materials and identifying the location of specific elements in complex composites. mdpi.commdpi.com

For HETMA and its derivatives, the presence of sulfur provides a distinct elemental signature that is easily detectable by EDS. In the aforementioned study on dentin adhesives, EDS was used to qualitatively measure the amount and distribution of HETMA. nih.gov The technique allowed for the mapping of sulfur, thereby tracing the location of the HETMA monomer within the adhesive and the treated dentin. nih.gov This correlative approach with AES provided a comprehensive understanding of the monomer's distribution at the adhesive interface. nih.gov In broader applications involving sulfur-containing polymers, EDS is routinely used to confirm the uniform distribution of sulfur throughout the polymer matrix. mdpi.comcambridge.org

Table 2: Application of Energy-Dispersive X-ray Spectroscopy (EDS) for HETMA

| Feature | Description | Example in HETMA Research |

|---|---|---|

| Principle | Detection of characteristic X-rays emitted from a sample under electron beam excitation. wikipedia.orgbruker.com | Identifies elements based on their unique X-ray emission spectra. |

| Primary Use | Elemental identification and compositional mapping. bruker.com | Qualitatively measures and maps the distribution of HETMA by detecting its sulfur atom. nih.gov |

| Integration | Commonly coupled with SEM and TEM. bruker.com | Allows for simultaneous morphological imaging and elemental analysis of HETMA-containing materials. nih.gov |

| Analysis Depth | Typically 1-3 µm, much deeper than AES. phi.com | Provides compositional information from a larger interaction volume compared to surface-specific techniques. |

| Findings | Reveals the spatial distribution of sulfur, confirming the location and homogeneity of HETMA or its polymer in a composite. nih.govmdpi.com | Demonstrated significant differences in HETMA penetration depending on dentin pre-treatment. nih.gov |

X-ray Fluorescence (XRF) Spectroscopy for Bulk Elemental Analysis

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. numberanalytics.com The method involves irradiating a sample with high-energy X-rays, causing the atoms within the sample to emit characteristic "fluorescent" X-rays. usgs.gov A detector measures the energy and intensity of these emitted X-rays to identify and quantify the elements present. numberanalytics.com

For polymers derived from Hydroxyethylthiomethacrylate, XRF can be employed to perform a rapid and accurate bulk quantification of the sulfur content. This analysis is crucial for verifying the degree of polymerization or copolymerization, ensuring the correct ratio of monomers has been incorporated into the final polymer. While specific studies on HETMA using XRF are not prominent, the technique is standard for analyzing elemental composition in a wide range of polymers, including those containing elements like bromine, lead, or chlorine, and would be directly applicable for quantifying sulfur in HETMA-based materials. spectro.combohrium.comrsc.org

| Primary Goal | Quantitative compositional analysis for process and quality control. usgs.govspectro.com | Verifying the correct stoichiometry and homogeneity in HETMA copolymers and composites. |

Vibrational Spectroscopic Techniques

Vibrational spectroscopy provides detailed information about the chemical bonds and molecular structure of materials by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. jsheld.comwikipedia.org It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). mdpi.com The resulting spectrum is a unique molecular "fingerprint" that allows for the identification of the compound and the analysis of its chemical structure. jsheld.com

For this compound, FTIR analysis is essential for confirming its synthesis and for studying its polymerization. The FTIR spectrum of HETMA would exhibit characteristic absorption bands for its key functional groups. Research on analogous sulfur-containing methacrylates confirms the utility of FTIR in identifying these key bonds. nih.govacs.org For example, the presence of a C-S bond is indicated by a vibration in the 600-700 cm⁻¹ region. acs.org

Table 4: Characteristic FTIR Absorption Bands for this compound (HETMA)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| O-H (Hydroxyl) | Stretching | 3200-3600 (broad) | Confirms the presence of the hydroxyethyl (B10761427) group. |

| C=O (Ester Carbonyl) | Stretching | 1700-1730 | Characteristic of the methacrylate (B99206) ester group. |

| C=C (Alkenyl) | Stretching | 1630-1640 | Indicates the presence of the polymerizable methacrylate double bond. |

| C-O (Ester) | Stretching | 1100-1300 | Confirms the ester linkage. |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FTIR. physicsopenlab.org It measures the inelastic scattering of monochromatic light (Raman scattering), which provides information on a molecule's vibrational, rotational, and other low-frequency modes. coherent.com While FTIR is based on the absorption of light, Raman spectroscopy is based on scattering, making it sensitive to different types of molecular vibrations. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum. physicsopenlab.org

Raman spectroscopy is exceptionally well-suited for the analysis of sulfur-containing compounds. physicsopenlab.org It is highly sensitive to C-S and S-S (disulfide, trisulfide, etc.) bonds, which are often difficult to detect with high intensity using FTIR. nih.govacs.org This makes it an invaluable tool for studying the structure of HETMA and its derivatives, especially in cross-linked polymer systems where disulfide or polysulfide bridges might be formed.

In studies of sulfur-containing methacrylate polymers, Raman spectroscopy has been used to identify various sulfur species. nih.govacs.orgsurfchem.dk For instance, specific peaks can be assigned to disulfide (S-S), trisulfide (S-S-S), and tetrasulfide (S-S-S-S) chains, providing detailed insight into the cross-linking structure of the polymer matrix. nih.govacs.org

Table 5: Key Raman Shifts for the Analysis of HETMA and Its Polymers

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| C=C (Alkenyl) | Stretching | ~1640 | Monitors the consumption of the double bond during polymerization. |

| C=O (Ester Carbonyl) | Stretching | ~1720 | Complements FTIR data for the ester group. |

| C-S (Thioether/Sulfide) | Stretching | 700-750 | Provides a strong signal for the carbon-sulfur bond. nih.govacs.org |

| S-S (Disulfide) | Stretching | ~525 | Detects the formation of disulfide cross-links in HETMA-based polymers. nih.govacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of molecules, offering insights into the connectivity, conformation, and electronic environment of atoms. For this compound (HETMA) and its derivatives, NMR is indispensable for confirming monomer purity, elucidating oligomeric structures, and probing the complex architecture of the resulting polymers.

High-Resolution Liquid-State NMR of Monomer and Oligomers

High-resolution liquid-state NMR, primarily ¹H (proton) and ¹³C (carbon-13) NMR, provides unambiguous structural confirmation of the HETMA monomer. In ¹H NMR, the chemical shifts and coupling patterns of the vinyl protons are characteristic of the methacrylate group, while the signals from the ethyl spacer and the terminal hydroxyl group confirm the complete structure. For instance, in the related monomer 2-(methylthio)ethyl methacrylate, the vinyl protons appear as distinct singlets around δ 6.13 and 5.59 ppm, with the ester and thioether methylene (B1212753) groups appearing as triplets around δ 4.33 and 2.77 ppm, respectively. rsc.orgspectrabase.com The methyl group attached to the sulfur shows a singlet at approximately δ 2.17 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. libretexts.org The carbonyl carbon of the methacrylate group typically resonates far downfield (160-170 ppm), while the sp² carbons of the double bond appear in the 125-140 ppm range. libretexts.orglibretexts.org The carbons of the thioether and alcohol functionalities have characteristic shifts that are sensitive to their local chemical environment. libretexts.orgacs.org Analysis of these spectra is crucial for verifying the successful synthesis of the monomer and identifying any impurities.

During the initial stages of polymerization, NMR is used to characterize the formation of oligomers. The disappearance of the sharp vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone are clear indicators of polymerization. For oligomers, it is sometimes possible to resolve signals from the end-groups, providing information about the polymerization mechanism and the average chain length.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thio-methacrylate Monomers Note: Data is based on analogous structures like 2-(methylthio)ethyl methacrylate in CDCl₃ solvent. Actual shifts for HETMA may vary.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~167 |

| C =CH₂ | - | ~136 |

| C=C H₂ | ~6.1 (cis), ~5.6 (trans) | ~126 |

| O-C H₂ | ~4.3 | ~63 |

| S-C H₂ | ~2.8 | ~33 |

| C H₃ (methacrylate) | ~1.95 | ~18 |

| S-C H₂-OH (for HETMA) | (Expected ~3.7) | (Expected ~60) |

Solid-State NMR for Polymeric Architectures and Interfaces

While liquid-state NMR excels for monomers and soluble oligomers, solid-state NMR (ssNMR) is essential for characterizing the structure and dynamics of insoluble, cross-linked, or bulk polymeric materials derived from HETMA. mdpi.comnovapublishers.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are widely used to obtain high-resolution ¹³C spectra of solid polymers. lmaleidykla.lt

Solid-state NMR provides critical information on:

Polymer Structure: It confirms the covalent structure of the polymer repeating unit after polymerization.

Molecular Dynamics: By measuring relaxation times such as the spin-lattice relaxation time in the rotating frame (T1ρ), ssNMR can probe molecular motions within the polymer network across a wide range of frequencies. kpi.uaauremn.org This is used to study the local dynamics of the polymer backbone and side chains, providing insights into material properties like rigidity and flexibility. lmaleidykla.ltsolidstatenmr.org.uk

Phase Heterogeneity: In polymer blends or composites containing poly(HETMA), ssNMR can determine the degree of mixing between different components. kpi.ua Differences in relaxation times can reveal the presence of distinct phases and characterize the size of these domains.

Interfacial Characterization: ssNMR techniques can probe the interfaces between different domains in a material, such as in core-shell nanoparticles or polymer-grafted surfaces. nih.gov This is particularly valuable for understanding how poly(HETMA) chains interact with other materials at a molecular level.

Electron Microscopy for Morphological and Interfacial Characterization

Electron microscopy techniques are paramount for visualizing the micro- and nanostructure of materials. They provide direct, high-resolution images of the morphology, topography, and internal structure of poly(HETMA)-based materials, which is essential for correlating structure with function.

Scanning Transmission Electron Microscopy (STEM)

Scanning Transmission Electron Microscopy (STEM) offers atomic-scale resolution, making it a powerful tool for detailed morphological and interfacial analysis. covalentmetrology.com In STEM, a focused electron beam is scanned across a thin specimen, and various signals from the transmitted electrons are collected to form an image. nanoscience.com

Key applications for HETMA-based materials include:

Core-Shell Nanoparticle Characterization: For core-shell nanoparticles synthesized using HETMA-containing block copolymers, STEM is invaluable. mdpi.comnih.gov High-angle annular dark-field (HAADF) imaging, where the image contrast is sensitive to the atomic number (Z-contrast), can clearly distinguish a core made of a heavier element from a polymer shell. nih.govresearchgate.net This allows for precise measurement of core size and shell thickness.

Interfacial Analysis: STEM, especially when coupled with spectroscopic techniques like Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy-Loss Spectroscopy (EELS), can provide elemental maps of the sample. nanoscience.comcnrs.fr This allows for the chemical characterization of interfaces, confirming the location of the HETMA-containing polymer within a composite or hybrid material.

Imaging Polymer Blends: In blends containing poly(HETMA), STEM can reveal the phase morphology without the need for chemical staining, as the inherent density differences between polymers can generate sufficient contrast in HAADF mode. researchgate.net

The ability of STEM to provide high-resolution images and correlative spectroscopic data makes it indispensable for the advanced characterization of nanostructured materials incorporating HETMA. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique used to examine the surface topography and morphology of bulk materials at the micro- and nanoscale. pressbooks.pubresearchgate.net An electron beam scans the surface of a sample, and the resulting secondary or backscattered electrons are collected to generate an image. pressbooks.pub SEM is crucial for characterizing the macroscopic structure of HETMA-based polymers, hydrogels, and scaffolds.

Typical analyses include:

Surface Topography: SEM reveals the surface texture of polymer films and coatings, which is important for applications where surface properties like adhesion or biocompatibility are critical. It can visualize surface irregularities, cracks, or other defects. pressbooks.pubnih.gov

Porous Structure Analysis: For poly(HETMA) hydrogels or tissue engineering scaffolds, SEM is the standard method for visualizing the porous architecture. researchgate.netresearchgate.net It allows for the characterization of pore size, pore distribution, and interconnectivity, which are critical parameters for applications in filtration or regenerative medicine. nih.gov

Table 2: Comparison of Electron Microscopy Techniques for Poly(HETMA) Characterization

| Technique | Primary Information | Typical Application for Poly(HETMA) Materials | Resolution |

| STEM | Internal morphology, elemental composition, interfacial structure | Characterizing core-shell nanoparticles, mapping elemental distribution in composites, analyzing polymer blend interfaces. mdpi.comresearchgate.net | High (sub-nm to atomic) covalentmetrology.com |

| SEM | Surface topography, porosity, particle morphology | Imaging the surface of films, analyzing pore structure of hydrogels and scaffolds, determining size and shape of microparticles. pressbooks.pubresearchgate.net | Lower (nm to µm) |

X-ray Diffraction (XRD) for Polymeric Material Structure

X-ray Diffraction (XRD) is a fundamental analytical technique used to investigate the atomic and molecular structure of materials. cgs.gov.cz It is primarily used to distinguish between crystalline and amorphous structures. When X-rays are directed at a material, they are diffracted by the electron clouds of the atoms. Crystalline materials with ordered, repeating atomic arrangements produce sharp diffraction peaks at specific angles, while amorphous materials with disordered structures produce broad, diffuse halos. youtube.commdpi.com

For polymeric materials based on HETMA, XRD analysis provides key structural insights:

Degree of Crystallinity: Most methacrylate-based polymers, including what would be expected for poly(HETMA), are predominantly amorphous. researchgate.netijmer.com An XRD pattern of an amorphous polymer shows one or more broad humps, rather than sharp Bragg peaks. tubitak.gov.tr The absence of sharp peaks confirms the non-crystalline nature of the material. ijmer.comresearchgate.net

Inter- and Intra-chain Spacing: The position of the broad amorphous halo in the XRD pattern is related to the average distance between polymer chains (inter-chain spacing) and along the polymer backbone. youtube.com For example, in a family of poly(methacrylates), shifts in the position of the main amorphous peak to lower 2θ values have been correlated with an increase in the length of the side group, indicating a larger average distance between the polymer backbones. youtube.com

Phase Identification in Composites: In composite materials where poly(HETMA) is blended with a crystalline filler (e.g., nanoparticles), XRD can be used to identify the crystalline phases of the filler. xos.com The resulting pattern will be a superposition of the sharp peaks from the filler and the broad halo from the amorphous polymer matrix.

The typical XRD pattern for an amorphous polymer like poly(methyl methacrylate) (PMMA) shows a prominent broad peak, often centered around a 2θ value of 13-15°, and sometimes a second, broader hump at higher angles. ijmer.comtubitak.gov.tr This pattern is characteristic of the short-range order within the disordered polymer chains.

Application of Spectroscopic Tracers in Polymer Infiltration Studies

The infiltration of monomers into complex porous substrates is a critical phenomenon in fields ranging from materials science to biomedical engineering. The efficacy of this infiltration, which dictates the final properties of the composite material, can be meticulously studied using spectroscopic tracers. These tracers, which can be the monomer itself or an added labeling agent, allow for both the quantification of penetration depth and the detailed mapping of the monomer and subsequent polymer distribution within the substrate. Methodologies such as Raman microspectroscopy and silver nitrate (B79036) staining followed by electron microscopy have proven invaluable in this regard. researchgate.netresearchgate.net

Quantitative Measurement of Monomer Penetration

The quantitative assessment of monomer penetration is crucial for understanding the extent of interaction between the monomer and the substrate. Raman microspectroscopy stands out as a powerful, non-destructive technique for this purpose. researchgate.net By focusing a laser on the cross-section of a monomer-infiltrated substrate, a series of spectra can be collected at incremental steps across the interface. researchgate.net

The fundamental principle lies in the unique Raman fingerprint of the monomer, such as this compound, which possesses characteristic spectral bands. For instance, specific vibrational modes of the methacrylate C=C bond or the thiomethyl group can serve as quantitative indicators. The intensity of these monomer-specific peaks is directly proportional to its concentration at the point of analysis. By plotting the intensity of a characteristic monomer peak as a function of depth from the substrate surface, a concentration gradient profile can be generated. researchgate.net This allows for precise measurement of the infiltration depth and the concentration of the monomer within the substrate's porous network.

Research findings on analogous methacrylate-based systems in dental applications demonstrate this principle effectively. Studies have successfully quantified the penetration of adhesive resins into demineralized dentin, revealing concentration gradients that vary with the chemical composition of the adhesive and the structure of the substrate. researchgate.net For a hypothetical study on this compound infiltration into a porous biomaterial scaffold, one could expect to generate data similar to that shown in Table 1.

Table 1: Hypothetical Quantitative Raman Analysis of this compound Penetration

| Depth from Surface (µm) | Normalized Intensity of HETMA Peak (a.u.) | Monomer Concentration (%) |

| 0 | 1.00 | 100 |

| 5 | 0.85 | 85 |

| 10 | 0.68 | 68 |

| 15 | 0.45 | 45 |

| 20 | 0.21 | 21 |

| 25 | 0.05 | 5 |

| 30 | 0.00 | 0 |

Another method for quantitatively assessing penetration involves the use of tracer elements or agents. Nanoleakage studies, for example, employ silver nitrate as a tracer. researchgate.net After the substrate is infiltrated with the monomer and polymerization is complete, the sample is immersed in a silver nitrate solution. The silver ions penetrate any voids or areas with incomplete polymer infiltration within the substrate. Subsequent analysis, often using Energy Dispersive X-ray Spectroscopy (EDS) in conjunction with a scanning electron microscope, can quantify the amount of silver deposited at different locations. This provides an indirect but quantitative measure of the porosity and deficiencies in monomer penetration and polymerization. researchgate.net

Distribution Mapping of Monomer/Polymer within Complex Substrates

Beyond simple depth measurement, understanding the spatial distribution of the monomer and resulting polymer within a complex, heterogeneous substrate is often necessary. Spectroscopic mapping techniques are ideally suited for this purpose.

Confocal Raman microscopy is a premier technique for generating high-resolution chemical maps of the infiltrated substrate. researchgate.net By raster-scanning the laser beam across a region of interest on the sample's cross-section, a complete Raman spectrum is acquired at each pixel. Software can then be used to generate images based on the intensity of specific Raman bands. For instance, to map the distribution of poly(this compound) within a substrate, one could create a map based on a characteristic peak of the polymer backbone, which would differ from the monomer's C=C bond peak. Simultaneously, characteristic peaks from the substrate material (e.g., the phosphate (B84403) peak of hydroxyapatite (B223615) in bone or dentin) can be used to map its own distribution. researchgate.net

Overlaying these individual maps provides a detailed visualization of the polymer's location relative to the substrate's microstructure. This can reveal whether the polymer is preferentially located in certain pores, how uniformly it has filled the available spaces, and the precise nature of the interface between the polymer and the substrate. Such maps can highlight areas of successful, dense infiltration as well as regions with voids or poor polymer encapsulation of the substrate matrix. researchgate.net

Similarly, Field-Emission Scanning Electron Microscopy (FE-SEM) combined with backscattered electron imaging and EDS, following silver nitrate staining, can provide detailed distribution maps. researchgate.net The metallic silver, having penetrated areas of nanoleakage, appears bright in backscattered electron images due to its high atomic number. This allows for a clear visualization of the pathways of leakage and the distribution of porosities within the polymer-infiltrated structure. researchgate.net By mapping the silver distribution, one can infer the inverse pattern of successful polymer infiltration. This is particularly useful for identifying defects and incompletely infiltrated zones that could compromise the mechanical or chemical integrity of the final composite material. researchgate.net

Role of Hydroxyethylthiomethacrylate in Polymeric Material Science Research

Investigation of Monomer Infiltration and Interfacial Polymerization in Composite Materials

No specific studies were found that investigate the infiltration behavior of Hydroxyethylthiomethacrylate (HETMA) into porous materials or its use in interfacial polymerization for the creation of composite materials. Research in this area typically focuses on more common acrylates and methacrylates, with no direct comparisons or data available for HETMA's infiltration efficiency, depth of penetration, or its reactivity at an interface to form a polymer layer.

Design and Synthesis of Functional Polymeric Materials Incorporating HETMA

While the synthesis of functional polymers is a broad field of research, literature specifically detailing the design and synthesis of polymers incorporating HETMA for tailored functionalities is limited. General principles of polymer synthesis suggest that the hydroxyl and thioether groups in HETMA could be leveraged for post-polymerization modification or to impart specific properties such as hydrophilicity, adhesion, or a high refractive index. However, specific examples and detailed characterization of such HETMA-based functional polymers are not prominently featured in available research.

Research on Polymer Networks and Interpenetrating Polymer Networks (IPNs) with HETMA

There is a lack of specific research on the use of HETMA in the formation of polymer networks or interpenetrating polymer networks (IPNs). The synthesis and characterization of IPNs are well-documented for other monomers, where the resulting materials often exhibit synergistic properties. The potential for HETMA to contribute to unique network properties, due to its sulfur content and hydroxyl group, remains an unexplored area of research based on the available literature.

Advanced Composites Research with HETMA as a Component

Similarly, there is a dearth of research on the use of HETMA as a specific component in advanced composites.

Polymer Nanocomposite Synthesis and Characterization

No dedicated studies were found on the synthesis and characterization of polymer nanocomposites specifically utilizing HETMA as the monomer or comonomer. The interaction between the polymer matrix and nanofillers is critical to the final properties of the nanocomposite, but the specific influence of a HETMA-based matrix has not been reported.

Role of HETMA in Modifying Polymer-Filler Interactions

The thioether group in HETMA could potentially influence polymer-filler interactions, for instance, through interactions with metallic or sulfide-based fillers. However, there is no specific research available that investigates or quantifies the role of HETMA in modifying the interface between a polymer matrix and various fillers.

Theoretical and Computational Modeling of Hydroxyethylthiomethacrylate Systems

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the intrinsic electronic properties of the HETMA monomer. researchgate.netbath.ac.uk These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electronic charge distribution, and chemical reactivity.

Detailed Research Findings: DFT studies on HETMA and structurally similar molecules have been employed to understand their coordination behavior and interaction energies. uni-rostock.deiaea.orgacs.org Calculations can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. For HETMA, key insights include the conformation of the hydroxyethylthio side chain and its orientation relative to the methacrylate (B99206) group.

The reactivity of HETMA is governed by its distinct functional groups: the carbon-carbon double bond of the methacrylate, the sulfur atom, and the terminal hydroxyl group. Quantum chemical calculations can quantify this reactivity through several descriptors:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. For HETMA, the LUMO is typically localized on the methacrylate's C=C double bond, identifying it as the primary site for radical attack during polymerization. The HOMO may have significant contributions from the sulfur atom's lone pairs, indicating its potential role in charge transfer and other reactions.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The oxygen atoms of the ester and hydroxyl groups, along with the sulfur atom, are electron-rich sites prone to forming hydrogen bonds or coordinating with cations.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the polarity of bonds. uni-rostock.de This data is crucial for parameterizing force fields used in larger-scale simulations.

In studies where HETMA is part of an ionic liquid, DFT calculations have been used to investigate the formation of cationic clusters and the role of cooperative hydrogen bonding. researchgate.netuni-rostock.de These calculations help to understand how the hydroxyl group of HETMA specifically engages in intermolecular interactions, which influences the bulk properties of the material. researchgate.net

Table 6.1.1: Illustrative Quantum Chemical Properties of HETMA Monomer (Calculated via DFT) Note: This table is illustrative, presenting typical data obtained from DFT calculations. Actual values depend on the specific level of theory and basis set used.

| Property | Value/Description | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

| Mulliken Charge on Sulfur | -0.15 e | Shows slight negative charge, indicating its nucleophilic character. |

| Mulliken Charge on C=C Carbons | Cα: -0.20 e, Cβ: +0.05 e | Highlights the polarization of the double bond, predisposing it to attack. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Dynamics Simulations of HETMA Polymerization and Interactions

While quantum mechanics describes the electronic details, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. researchgate.net MD simulations provide a "computational microscope" to observe processes that are difficult to probe experimentally, such as the initial stages of polymerization and the conformational dynamics of polymer chains. science.gov

Detailed Research Findings: For HETMA systems, MD simulations can be applied at different stages:

Monomer Diffusion and Organization: Before polymerization, MD can simulate HETMA monomers in bulk or in solution. These simulations reveal how intermolecular forces, particularly hydrogen bonding via the hydroxyl group and dipole-dipole interactions involving the thioether and ester groups, lead to local ordering. This pre-organization can significantly affect the subsequent polymerization kinetics. MD simulations of HETMA-containing ionic liquids have provided information about the structure, strength, and dynamics of cationic clusters in the bulk liquid phase. researchgate.net

Polymerization Process: By employing reactive force fields (e.g., ReaxFF) or multi-scale models that stochastically form bonds based on proximity and reactivity criteria, MD can simulate the chain-growth process. acs.org These simulations track the conversion of monomer to polymer, the evolution of molecular weight distribution, and the onset of diffusion control (the Trommsdorff–Norrish effect), where the increasing viscosity slows down termination reactions.

Poly(HETMA) Chain Dynamics: For fully formed poly(HETMA) chains, all-atom MD simulations are used to study their conformational behavior. Key properties that can be calculated include the radius of gyration (a measure of chain size) and the end-to-end distance. The flexibility of the polymer backbone and the side chains can be assessed by analyzing dihedral angle distributions. The presence of the sulfur atom, which is larger and more polarizable than oxygen in the analogous poly(HEMA), and the flexible ethylthio linker influences the chain's persistence length and its interaction with solvents or other polymer chains.

Table 6.2.1: Data from a Hypothetical MD Simulation of Bulk Amorphous Poly(HETMA) Note: This table represents typical outputs from an MD simulation of a polymer melt, providing insight into its physical properties.

| Parameter | Simulated Value (at 298 K) | Description |

| Density | 1.15 g/cm³ | The bulk density of the amorphous polymer. |

| Radius of Gyration (Rg) for a 50-mer | 1.8 nm | A measure of the average size and compactness of a single polymer chain. |

| Monomer Diffusion Coefficient (in melt) | 1.2 x 10⁻⁸ cm²/s | The rate at which residual monomers move through the polymer matrix. |

| Glass Transition Temperature (Tg) | ~280 K | Estimated from the change in the slope of the density vs. temperature plot. |

| Hydrogen Bond Lifetime (Side Chain -OH) | 5.2 ps | The average duration of a hydrogen bond between hydroxyl groups on different chains. |

Coarse-Grained Modeling of HETMA-Containing Polymer Architectures

While all-atom MD provides high-resolution detail, its computational cost limits simulations to relatively small systems and short timescales. researchgate.net Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into single "beads" or "superatoms". researchgate.net This reduction in the number of particles allows for the simulation of much larger systems, such as complex polymer architectures (e.g., block copolymers, and polymer blends) and their self-assembly over longer periods.

Detailed Research Findings: For a HETMA-containing polymer, a CG model would be developed by mapping the atomic structure to a simpler representation. For example:

A poly(HETMA) chain could be represented by two types of beads: a backbone bead (representing the methacrylate unit) and a side-chain bead (representing the hydroxyethylthio group).

The interactions between these beads are described by effective potentials derived from all-atom simulations or experimental data (e.g., using iterative Boltzmann inversion or force matching).

Using such a model, researchers can investigate large-scale phenomena that are inaccessible to all-atom MD:

Morphology of Block Copolymers: If HETMA is copolymerized with a hydrophobic monomer (like styrene), a CG model can predict the self-assembly of the resulting block copolymer into mesophases like lamellae, cylinders, or spheres.

Polymer-Nanoparticle Composites: CG simulations can model the dispersion of nanoparticles within a poly(HETMA) matrix and study the structure of the polymer-nanoparticle interface.

Interfacial Behavior: The behavior of poly(HETMA) at an interface (e.g., with water or a solid substrate) can be simulated to understand surface segregation and film formation.

Table 6.3.1: A Potential Coarse-Graining Scheme for Poly(HETMA) This table outlines a possible mapping from the all-atom structure to a coarse-grained model.

| Coarse-Grained Bead | Mapped Atoms from HETMA Monomer Unit | Bead Type/Properties |

| BB (Backbone) | -C(C=O)-C(CH₃)- | Relatively rigid; defines the main chain connectivity. |

| SC (Side Chain) | -C(=O)O-CH₂-CH₂-S-CH₂-CH₂-OH | Flexible; hydrophilic; capable of directional (H-bond) interactions. |

Kinetic Modeling of HETMA Polymerization Processes

Kinetic modeling focuses on describing the rates of the chemical reactions that occur during polymerization. researchgate.net It uses a system of differential equations to track the concentrations of monomer, initiator, radicals, and polymer chains of different lengths over time. This approach is essential for predicting how reaction conditions (e.g., temperature, initiator concentration) affect polymerization speed, monomer conversion, and the final molecular weight distribution of the polymer. bath.ac.uk

Detailed Research Findings: A kinetic model for the free-radical polymerization of HETMA would include the following elementary steps, each with an associated rate constant (k):

Initiation: The decomposition of an initiator (e.g., AIBN) to form primary radicals, and their subsequent reaction with a HETMA monomer.

Propagation (k_p): The sequential addition of monomer molecules to the growing polymer radical.

Termination (k_t): The destruction of two growing radicals, either by combination or disproportionation.

Chain Transfer (k_tr): The transfer of the radical activity to another molecule (e.g., monomer, solvent, or a chain transfer agent), which terminates one chain and starts another. The thiol group in HETMA itself could potentially act as a chain transfer site, which would need to be included in a comprehensive model.

A key challenge in modeling methacrylate polymerization is accounting for diffusion-controlled phenomena. As the reaction proceeds, the viscosity of the system increases dramatically, which reduces the mobility of large polymer radicals. This slowdown affects the termination rate constant (k_t) most significantly, leading to a rapid increase in the polymerization rate known as autoacceleration. Kinetic models must incorporate diffusion effects to accurately capture this behavior.

Furthermore, the presence of the thiol group in HETMA opens up the possibility of competing reaction mechanisms, such as thiol-ene radical coupling or Michael-addition reactions, especially under specific pH or initiation conditions. A sophisticated kinetic model might need to include these parallel reaction pathways to fully predict the final polymer structure.

Table 6.4.1: Key Parameters in a Kinetic Model for HETMA Polymerization This table lists the essential parameters and variables for a kinetic simulation of HETMA polymerization.

| Parameter | Symbol | Description | Typical Focus of Modeling |

| Propagation Rate Constant | k_p | The rate at which monomer adds to a growing chain. | Temperature dependence (Arrhenius equation). |

| Termination Rate Constant | k_t | The rate at which two radical chains terminate. | Dependence on conversion and chain length due to diffusion control. |

| Initiator Efficiency | f | The fraction of initiator radicals that successfully start a polymer chain. | Dependent on solvent cage effects. |

| Chain Transfer Constant | C_M | Ratio of the chain transfer rate to the propagation rate (k_tr / k_p). | Quantifies the effect of chain transfer on molecular weight. |

| Monomer Concentration | [M] | The concentration of HETMA at a given time. | A key variable tracked over the course of the simulation. |

| Radical Concentration | [R•] | The total concentration of active polymer radicals. | A key variable determined by the balance of initiation and termination. |

Predictive Models for Polymer-Substrate Interactions

Predicting how a polymer will interact with a solid surface or interface is critical for applications in adhesion, coatings, and biomaterials. researchgate.net For poly(HETMA), which is explored in dental adhesives, understanding its interaction with tooth structure (primarily collagen and hydroxyapatite) is paramount. Computational models can predict adhesion strength and interfacial structure at the molecular level.

Detailed Research Findings: MD simulations are the primary tool for building predictive models of polymer-substrate interactions. A typical simulation would involve constructing an atomistic model of a substrate (e.g., a crystal slab of hydroxyapatite) and a layer of poly(HETMA) chains.

The simulation can then be used to calculate several key quantities:

Adsorption Energy: By measuring the change in potential energy as the polymer adsorbs onto the surface, the strength of the interaction can be quantified.

Interfacial Structure: The model reveals how the polymer organizes at the interface. For poly(HETMA), this includes identifying which functional groups are in direct contact with the substrate. The hydroxyl groups are expected to form strong hydrogen bonds with the phosphate (B84403) and hydroxyl groups of hydroxyapatite (B223615), while the ester and thioether groups would contribute through weaker dipole-dipole interactions.

Work of Adhesion: "Steered MD" simulations can be used to calculate the force required to pull the polymer film off the substrate, providing a direct theoretical prediction of adhesion strength that can be compared with experimental measurements like nano-indentation or shear bond tests. researchgate.net

Solvent Effects: The model can explicitly include water molecules to simulate how they compete with the polymer for binding sites on the substrate, which is crucial for predicting bond durability in a wet environment.

These predictive models can guide the design of improved adhesives. For instance, by computationally modifying the polymer's chemical structure (e.g., changing the length of the side chain or adding more hydrogen-bonding groups), researchers can perform virtual experiments to screen for candidates with enhanced adhesion before undertaking costly and time-consuming laboratory synthesis.

Table 6.5.1: Predicted Interfacial Properties of Poly(HETMA) on a Hydroxyapatite Surface from MD Simulations Note: This illustrative table shows the type of predictive data that can be generated from MD simulations of a polymer-substrate interface.

| Property | Predicted Value/Observation | Implication for Adhesion |

| Work of Adhesion (in vacuum) | 0.5 J/m² | Intrinsic adhesion strength between the polymer and substrate. |

| Work of Adhesion (in water) | 0.2 J/m² | Reduced adhesion due to competitive binding of water, indicating susceptibility to hydrolytic degradation. |

| Primary Interacting Group | Side-chain hydroxyl (-OH) | The hydroxyl group is the main driver of adhesion through hydrogen bonding. |

| Polymer Density Profile | Peak density within 1 nm of the surface | Indicates strong adsorption and the formation of a dense, well-bound interfacial layer. |

| Side Chain Orientation | Preferential orientation of -OH towards the substrate | The polymer actively arranges itself to maximize favorable interactions with the surface. |

Environmental Fate and Degradation Mechanisms of Hydroxyethylthiomethacrylate

Biodegradation Pathways in Aquatic and Terrestrial Environments